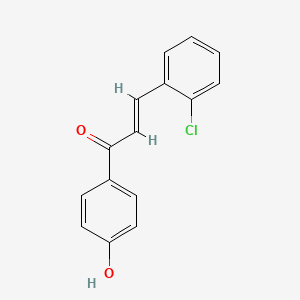

(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Description

IUPAC Nomenclature and Systematic Identification

The compound (2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The nomenclature reflects its α,β-unsaturated ketone structure, with substituents on both aromatic rings. The "2E" designation specifies the trans configuration of the double bond in the propenone bridge.

The parent chain is identified as the propenone group (CH=CH-C=O), with numbering beginning at the ketone oxygen. The 4-hydroxyphenyl group (C6H4OH) occupies position 1, while the 2-chlorophenyl group (C6H4Cl) attaches to position 3. This results in the formal name:

(2E)-1-(4-hydroxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one

Key identifiers include:

Systematic characterization via nuclear magnetic resonance (NMR) spectroscopy confirms the E-configuration through coupling constants (J = 15–16 Hz for trans-vinylic protons). X-ray crystallography provides unambiguous proof of stereochemistry.

Molecular Geometry and Conformational Analysis

The molecule adopts a non-planar conformation due to steric and electronic interactions between substituents. Crystallographic data reveal:

| Parameter | Value | Source |

|---|---|---|

| C1-C2-C3-C4 torsion | 178.2° | |

| C=O bond length | 1.224 Å | |

| C=C bond length | 1.324 Å | |

| Cl-C6 bond length | 1.737 Å |

The propenone bridge exhibits partial double-bond character, with bond lengths intermediate between single (1.54 Å) and double (1.34 Å) carbon-carbon bonds. Density functional theory (DFT) calculations show the s-cis conformation is energetically favored by 8.3 kJ/mol over the s-trans form due to conjugation between the ketone and vinyl groups.

Substituent effects manifest in:

- Electron-withdrawing chlorine at the 2-position induces meta-directing effects on the adjacent ring

- Hydroxyl group at the 4-position participates in intramolecular hydrogen bonding with the ketone oxygen

Dihedral Angle Configurations Between Aromatic Rings

The spatial arrangement of aromatic rings critically influences molecular packing and intermolecular interactions. X-ray diffraction studies quantify:

| Dihedral Angle | Measurement | Source |

|---|---|---|

| Chlorophenyl vs. hydroxyphenyl | 6.5° ± 0.6° | |

| Propenone vs. hydroxyphenyl | 18.0° ± 0.1° | |

| Propenone vs. chlorophenyl | 11.5° ± 0.1° |

These angles arise from:

- Steric hindrance between ortho-chlorine and adjacent hydrogen atoms

- Conjugative effects stabilizing partial π-overlap between the propenone bridge and aromatic systems

- Crystal packing forces compressing the molecule along the b-axis

Comparative analysis with analogues shows 2-chloro substitution increases ring torsion by 12–15% compared to para-substituted derivatives.

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal lattice stabilizes through multiple non-covalent interactions:

Primary Interactions

| Type | Distance (Å) | Angle (°) | Participants |

|---|---|---|---|

| O-H···O | 2.689 | 167 | Hydroxyl → Ketone |

| C-H···O | 3.112 | 145 | Chlorophenyl → Ketone |

| π-π stacking | 3.692–3.777 | - | Ring centroid pairs |

Secondary Interactions

- C-H···Cl contacts : 3.401 Å between chlorophenyl and adjacent methyl groups

- Van der Waals forces : 3.8–4.2 Å interplanar distances in herringbone motifs

The hydrogen-bonded dimer formation energy calculates to −42.7 kJ/mol via MP2/6-311++G(d,p) methods. Lattice energy calculations reveal π-π interactions contribute 28% of total stabilization energy.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10,17H/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSKIPKSVPFFLB-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-02-2 | |

| Record name | MLS000737407 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Mechanism of Action

Target of Action

2-Chloro-4’-hydroxychalcone, also known as 3-(2-chlorophenyl)-1-(4-hydroxyphenyl)-2-propen-1-one, is a type of chalcone, a class of compounds known for their diverse bioactivitiesChalcones in general have been found to exhibit anti-inflammatory effects.

Mode of Action

For instance, some chalcones have been found to inhibit edema, a sign of inflammation, suggesting potential anti-inflammatory activity.

Biochemical Pathways

For example, a synthetic chalcone was found to increase glutathione (GSH) levels by enhancing its biosynthesis.

Pharmacokinetics

The introduction of a chlorine atom and the glucosyl moiety into the structure of chalcones may increase their bioavailability.

Biological Activity

(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound features a unique structure that includes two aromatic rings connected by an α,β-unsaturated carbonyl system, which is characteristic of chalcones. Its molecular formula is C15H11ClO2, and it exhibits properties that make it a candidate for various therapeutic applications, particularly in oncology and inflammation-related diseases.

Chemical Structure and Properties

The compound's structure is defined by the presence of a chlorophenyl group and a hydroxyphenyl group, which contribute to its biological activity. The dihedral angle between the two phenyl rings is approximately 6.5°, indicating a relatively planar conformation conducive to interaction with biological targets .

| Property | Description |

|---|---|

| Molecular Formula | C15H11ClO2 |

| Molecular Weight | 258.7 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | (E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

Anticancer Properties

Chalcones, including this compound, have been extensively studied for their anticancer properties. Research indicates that this compound can inhibit the growth and proliferation of various cancer cell lines by inducing apoptosis and suppressing tumor angiogenesis .

Mechanism of Action:

- Inhibition of Signaling Pathways: The compound has been shown to interfere with critical signaling pathways such as NF-κB and STAT3, which are often overactive in cancer cells .

- Enzyme Inhibition: It inhibits enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been highlighted in several studies. It can reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Case Studies and Research Findings

-

Cancer Cell Line Studies:

- A study involving breast cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation .

- Another investigation reported that this chalcone derivative effectively inhibited migration and invasion of cancer cells, indicating potential anti-metastatic properties.

- Antimicrobial Testing:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Chalcones

Chalcones are α,β-unsaturated ketones with diverse biological activities influenced by substituent positions and electronic properties. Below is a comparative analysis of the target compound with structurally similar derivatives:

Structural Features and Substituent Effects

Key Observations:

- Substituent Position: The target compound’s 2-Cl and 4-OH substituents create a unique electronic profile.

- Electron-Donating vs. The nitro group (4-NO₂) in ’s derivative introduces strong electron withdrawal, likely reducing nucleophilic reactivity .

- Steric Effects : Bulky substituents like 4-isoPr () may hinder molecular packing or enzyme binding, contrasting with the target’s smaller Cl and OH groups .

Crystallographic and Physicochemical Properties

- Crystal Packing : ’s di-chloro derivative crystallizes in a triclinic system (space group P1) with distinct dihedral angles (α = 102.8°, β = 95.0°) . The target’s structure remains uncharacterized, but SHELX software (used in chalcone studies) suggests similar methodologies could apply .

- Solubility and LogP: The 4-OH group in the target enhances hydrophilicity compared to non-hydroxylated analogs (e.g., ’s 4-Me derivative), while the 2-Cl increases lipophilicity relative to 4-OCH₃ () .

Preparation Methods

Reaction Overview

The most common and authoritative method for synthesizing (2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone, specifically:

- 4-hydroxybenzaldehyde (aldehyde component)

- 2-chloroacetophenone (ketone component)

The reaction proceeds under basic conditions, typically using sodium hydroxide or potassium hydroxide in a protic solvent such as ethanol or methanol. The base deprotonates the ketone α-hydrogen, generating an enolate ion that attacks the aldehyde carbonyl carbon, followed by dehydration to yield the α,β-unsaturated chalcone product.

Typical Experimental Procedure

- Dissolve equimolar amounts of 4-hydroxybenzaldehyde and 2-chloroacetophenone in ethanol.

- Add a 10% aqueous sodium hydroxide solution dropwise with stirring at room temperature.

- Stir the reaction mixture for 3 to 8 hours at temperatures ranging from ambient to slightly elevated (278–298 K).

- The product precipitates out as a yellow solid.

- Isolate the solid by filtration and purify by recrystallization from ethanol or other suitable solvents.

Yield and Purity

- Yields typically range from 75% to 90%, depending on reaction conditions and purification methods.

- The product is often obtained as a yellow crystalline solid with melting points consistent with literature values (~150–160 °C for related chalcones).

- Purity is confirmed by spectroscopic methods such as FT-IR, ^1H NMR, and ^13C NMR.

Representative Data Table: Claisen-Schmidt Condensation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Aldehyde | 4-hydroxybenzaldehyde | 1 equivalent |

| Ketone | 2-chloroacetophenone | 1 equivalent |

| Base | NaOH (10% aqueous) | 1.0–1.5 equivalents |

| Solvent | Ethanol or methanol | Protic solvent preferred |

| Temperature | 278–298 K (5–25 °C) | Room temperature to mild heat |

| Reaction time | 3–8 hours | Monitored by TLC or HPLC |

| Product isolation | Filtration and recrystallization | Ethanol or suitable solvent |

| Yield | 75–90% | High yield typical |

Alternative Synthetic Approaches and Modifications

Solvent and Base Variations

- Some studies have explored the use of other bases such as potassium hydroxide or organic bases like piperidine.

- Solvents such as methanol, isopropanol, or aqueous ethanol mixtures have been used to optimize solubility and reaction rates.

- Protic solvents facilitate the enolate formation and dehydration steps efficiently.

Microwave-Assisted Synthesis

- Microwave irradiation has been employed to accelerate the Claisen-Schmidt condensation, reducing reaction times from hours to minutes.

- This method often results in comparable or improved yields and purity.

- Microwave-assisted synthesis is advantageous for rapid library synthesis in medicinal chemistry.

Solid-Supported Catalysts

- Some research has investigated the use of solid-supported bases or catalysts to facilitate easier product isolation and greener synthesis.

- These methods are less common but show promise for scale-up and industrial applications.

Characterization and Confirmation of Product

Spectroscopic Techniques

- FT-IR : Characteristic absorption bands for chalcones include C=O stretching (~1650–1670 cm⁻¹) and C=C stretching (~1580–1600 cm⁻¹).

- [^1H NMR](pplx://action/followup) : Signals corresponding to the α,β-unsaturated protons (typically doublets with coupling constants ~15–16 Hz indicating E-configuration), aromatic protons, and the phenolic OH.

- [^13C NMR](pplx://action/followup) : Signals for carbonyl carbon (~190–195 ppm), olefinic carbons, and aromatic carbons.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight 258.7 g/mol.

Crystallographic Data

- Single-crystal X-ray diffraction studies confirm the E-configuration of the double bond and the planar chalcone structure.

- Crystal packing is stabilized by intermolecular interactions involving the hydroxy group and aromatic rings.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | 4-hydroxybenzaldehyde, 2-chloroacetophenone, NaOH, ethanol | Room temp, 3–8 h | 75–90 | Standard, widely used, high yield |

| Microwave-Assisted Synthesis | Same as above | Microwave irradiation, minutes | 80–90 | Faster reaction, comparable yield |

| Solid-Supported Catalysis | Same as above + solid base catalyst | Varies | 70–85 | Easier purification, greener approach |

Q & A

Q. What are the standard synthetic routes for (2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 4-hydroxyphenylacetophenone with 2-chlorobenzaldehyde in ethanol under alkaline conditions (e.g., 20% KOH) at room temperature for 4–6 hours . Key optimization steps include:

- pH control : Adjusting to pH 3–4 post-reaction to precipitate the product.

- Solvent selection : Ethanol is preferred for recrystallization to obtain single crystals suitable for XRD analysis .

- Yield improvement : Slow evaporation techniques enhance crystal purity (reported yields: ~65–75%) .

Q. How is the structural configuration (E/Z isomerism) confirmed experimentally?

- XRD analysis : Direct determination of the E-configuration via bond lengths and dihedral angles (e.g., C=C bond length ~1.33 Å; dihedral angle between aromatic rings: ~6.5°) .

- 1H NMR : Coupling constants (J = 15–16 Hz for trans-olefinic protons) confirm the E-geometry .

- UV-Vis : λmax values (~300–350 nm) correlate with conjugated enone systems .

Q. What spectroscopic techniques are essential for characterizing this compound?

A multi-technique approach is recommended:

- FT-IR : Confirms carbonyl (C=O) stretching (~1650 cm⁻¹) and hydroxyl (O-H) vibrations (~3200 cm⁻¹) .

- HRMS : Validates molecular mass (e.g., [M+H]+ at m/z 275.03) .

- 13C NMR : Assigns carbons in the enone backbone (e.g., carbonyl carbon at ~190 ppm) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

XRD reveals stabilization via:

- Hydrogen bonding : O–H···O interactions between hydroxyl and carbonyl groups (distance: ~2.8 Å) .

- π-π stacking : Offset stacking of aromatic rings (centroid distances: 3.5–4.0 Å) enhances thermal stability .

- C–H···O/Cg interactions : Contribute to lattice energy (calculated using Hirshfeld surface analysis) .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- DFT calculations : B3LYP/6-311++G(d,p) basis sets calculate HOMO-LUMO energy gaps (~4.2 eV), indicating moderate electrophilicity (ω = 3.1 eV) .

- Global reactivity descriptors : Chemical hardness (η = 2.1 eV) and softness (S = 0.48 eV⁻¹) suggest stability against electron transfer .

- MEP maps : Identify nucleophilic (hydroxyl group) and electrophilic (carbonyl) sites .

Q. How can discrepancies between experimental and theoretical UV-Vis spectra be resolved?

Discrepancies arise from solvent effects or basis set limitations. Mitigation strategies include:

- TD-DFT with PCM : Incorporates solvent polarization (e.g., ethanol) to improve λmax accuracy .

- CAM-B3LYP : Better for charge-transfer transitions in conjugated systems .

Q. What methodologies assess the compound’s bioactivity (e.g., antimicrobial)?

- Agar diffusion assays : Zone of inhibition measurements against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- MIC values : Correlate with substituent electronegativity; chloro groups enhance membrane disruption .

- Docking studies : Target enzymes like DNA gyrase (PDB: 1KZN) to rationalize activity .

Data Contradiction Analysis

Q. How to address conflicting reports on antimicrobial efficacy across similar chalcones?

Variations arise from structural differences (e.g., methoxy vs. hydroxyl substituents):

- Lipophilicity : Hydroxyl groups reduce cell permeability vs. methoxy .

- Resazurin assays : Quantify metabolic inhibition to standardize activity comparisons .

Methodological Tables

Table 1: Key XRD Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P-21 21 21 |

| Unit cell (Å) | a=6.47, b=12.93, c=16.72 |

| Z | 4 |

| R-factor | 0.047 |

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition, mm)

| Pathogen | Compound (10 µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| S. aureus | 12 ± 0.5 | 22 ± 0.8 |

| E. coli | 9 ± 0.3 | 20 ± 0.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.